Bruno Palladacycle Bruno Palladacycle
Brand Name: Vulcanchem
CAS No.: 1702311-34-9
VCID: VC11657476
InChI: InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1
SMILES: CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]
Molecular Formula: C45H66FeNO3P2PdS-
Molecular Weight: 925.3 g/mol

Bruno Palladacycle

CAS No.: 1702311-34-9

Cat. No.: VC11657476

Molecular Formula: C45H66FeNO3P2PdS-

Molecular Weight: 925.3 g/mol

* For research use only. Not for human or veterinary use.

Bruno Palladacycle - 1702311-34-9

Specification

CAS No. 1702311-34-9
Molecular Formula C45H66FeNO3P2PdS-
Molecular Weight 925.3 g/mol
Standard InChI InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1
Standard InChI Key INJPONIANSCTIE-DHOIFHORSA-N
Isomeric SMILES C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]
SMILES CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]
Canonical SMILES CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]

Introduction

Structural Elucidation and Molecular Architecture

Core Composition and Ligand Coordination

Bruno Palladacycle features a palladium atom coordinated to a Josiphos-derived phosphine ligand, a cyclopentadienyl radical, and a methanesulfonate counterion . The Josiphos ligand, a chiral bisphosphine, imposes steric bulk and electronic tunability, critical for modulating the palladium center's reactivity . X-ray crystallographic analyses of analogous palladacycles reveal a square-planar geometry around palladium, with the Josiphos ligand occupying two coordination sites, while the methanesulfonate and cyclopentadienyl groups complete the coordination sphere .

The molecular formula C₄₅H₆₆FeNO₃P₂PdS indicates the presence of iron, likely embedded within the ligand framework, though its exact role remains under investigation . Spectroscopic data (e.g., ¹H NMR) for related palladacycles show characteristic resonances for tert-butyl groups (δ 1.13–1.29 ppm), aromatic protons (δ 6.5–7.5 ppm), and sulfonate moieties, consistent with Bruno Palladacycle’s expected behavior .

Challenges in Conformational Analysis

Efforts to generate 3D conformational models of Bruno Palladacycle have been hindered by its large size (45 non-hydrogen atoms) and the presence of unsupported valences in force-field calculations . Quantum mechanical simulations may be required to resolve its dynamic behavior in solution, particularly regarding ligand lability and metal-centered redox processes .

Synthetic Routes and Optimization Strategies

Ligand Assembly and Metalation

The synthesis of Bruno Palladacycle parallels methodologies developed for third-generation palladacycles, such as Amphos Pd G3 . A representative pathway involves:

  • Precursor Preparation: Reacting a μ-methanesulfonate-bridged palladium dimer with the Josiphos ligand in tetrahydrofuran (THF) under inert atmosphere.

  • Coordination and Isolation: Stirring the mixture at room temperature, followed by solvent removal and trituration with pentane to yield the palladacycle as a pale-yellow solid .

Key synthetic parameters include:

  • Molar Ratios: A 1:2 ratio of palladium dimer to Josiphos ligand ensures complete metalation.

  • Solvent Choice: Chlorinated solvents (e.g., CH₂Cl₂) enhance ligand incorporation efficiency by stabilizing intermediate species .

Physicochemical Properties and Stability Profile

Thermal and Solubility Characteristics

Bruno Palladacycle exhibits a decomposition temperature range of 192–201°C, consistent with thermally robust palladacycles . It demonstrates limited solubility in nonpolar solvents (e.g., hexane) but dissolves readily in THF, dimethylformamide (DMF), and dichloromethane, facilitating its use in homogeneous catalysis .

Air and Moisture Sensitivity

While the Josiphos ligand enhances stability relative to earlier palladacycles, Bruno Palladacycle remains sensitive to prolonged air exposure, gradually decomposing to palladium black and ligand oxidation products . Storage under argon at –20°C is recommended for long-term preservation .

Mechanistic Insights into Catalytic Function

Activation Pathways

Under basic reaction conditions, Bruno Palladacycle undergoes deprotonation and reductive elimination to generate a highly active Pd(0) species (Figure 1) :
LnPd(II)+2BaseLnPd(0)+Byproducts\text{L}_n\text{Pd(II)} + 2 \text{Base} \rightarrow \text{L}_n\text{Pd(0)} + \text{Byproducts}
This activation step is critical for initiating catalytic cycles in cross-coupling reactions .

Role of the Josiphos Ligand

The Josiphos ligand’s steric bulk prevents Pd(0) aggregation, maintaining monodispersed catalytic sites, while its electron-rich phosphine groups facilitate oxidative addition of aryl halides . Comparative studies show that bulkier ligands accelerate transmetallation steps in Suzuki-Miyaura couplings .

Applications in Organic Synthesis

Cross-Coupling Reactions

Bruno Palladacycle catalyzes challenging C–N and C–O bond formations, including arylations of secondary amides and phenols (Table 1) . For example, it achieves 92% yield in the coupling of 2-chloro-1,4-dimethoxybenzene with benzamide, outperforming earlier palladacycles by 15% .

Table 1: Representative Catalytic Performances

Substrate PairProduct Yield (%)Turnover Number (TON)
Aryl Chloride + Amide929200
Aryl Bromide + Phenol888800

Asymmetric Induction

The chiral Josiphos ligand enables enantioselective transformations, though applications in asymmetric catalysis remain underexplored. Preliminary data suggest ≥80% ee in α-arylation of ketones, positioning Bruno Palladacycle as a candidate for pharmaceutical synthesis .

Recent Advances and Future Directions

Serendipitous Reactivity

Unexpected C–H activation pathways observed during amidation reactions hint at unexplored mechanistic avenues, such as Pd(II)/Pd(IV) redox cycles or ligand-assisted proton shuffling . These findings underscore the need for in-situ spectroscopic studies to map reaction coordinates.

Hybrid Catalytic Systems

Incorporating Bruno Palladacycle into bimetallic frameworks (e.g., Pd/Fe) could unlock synergistic effects for multi-component reactions. Early-stage investigations focus on carbon dioxide fixation and alkene difunctionalization .

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